molecular formula C19H31NO5 B601840 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol CAS No. 899822-99-2

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol

Cat. No.: B601840
CAS No.: 899822-99-2
M. Wt: 353.46
InChI Key:
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Description

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a hydroxymethyl group, and an octylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Safety and Hazards

The safety and hazards associated with this compound would depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its performance .

Mechanism of Action

Target of Action

The primary target of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol is the Sphingosine 1 Phosphate Receptor1 (S1PR1) . S1PR1 is a G protein-coupled receptor that plays a crucial role in controlling the vascular permeability, cell recruitment, and clotting that follow inflammatory processes .

Mode of Action

The compound interacts with its target, S1PR1, by binding to it and inducing changes in its activity. The analog of S1P, (S)-FTY720-phosphonate((3S)-3-(amino)-3-(hydroxymethyl)-5-(4′octylphenyl)-pentylphosphonic acid) (Tys), has been shown to induce both redistribution of the VE-cadherin complex to cell–cell junctions by binding with β-catenin .

Biochemical Pathways

The compound affects the sphingosine-1-phosphate (S1P) pathway, which is involved in a variety of cellular processes including cell growth, survival, and migration . The interaction of the compound with S1PR1 can lead to changes in these processes, potentially influencing the behavior of cells in various ways.

Pharmacokinetics

Related compounds such as fty720 (fingolimod) have been shown to cross the blood-brain-barrier and produce metabolites similar to fty720, except without phosphorylated species that cause s1p 1 -mediated-immunosuppression .

Result of Action

The result of the compound’s action is a modulation of the activity of S1PR1, which can lead to changes in cell behavior. This can potentially influence a variety of cellular processes, including cell growth, survival, and migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of hydroxymethyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxymethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol
  • 3-Hydroxy-3-nitro-1-(4-octylphenyl)butane-1,4-diol
  • 3-(Hydroxymethyl)-3-nitro-1-(4-hexylphenyl)butane-1,4-diol

Uniqueness

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(14-21,15-22)20(24)25/h9-12,18,21-23H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUNJZIRVZIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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